2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one

Efflux pump inhibitor Pseudomonas aeruginosa Antimicrobial resistance

Efflux pump inhibitor (EPI) research faces a lack of validated chemical probes. 2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS 3122-76-7) is a characterized Gram-negative EPI that potentiates fluoroquinolones and macrolides against P. aeruginosa. • Validated EPI positive control for MexAB-OprM screening cascades. • ≥95% purity, M.W. 170.17, ready for checkerboard synergy assays. • Commercially traceable reference standard from BenchChem.

Molecular Formula C7H10N2O3
Molecular Weight 170.168
CAS No. 3122-76-7
Cat. No. B2613671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one
CAS3122-76-7
Molecular FormulaC7H10N2O3
Molecular Weight170.168
Structural Identifiers
SMILESCCOCC1=NC(=CC(=O)N1)O
InChIInChI=1S/C7H10N2O3/c1-2-12-4-5-8-6(10)3-7(11)9-5/h3H,2,4H2,1H3,(H2,8,9,10,11)
InChIKeyDWAJCKKINDTXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one: Procurable Scaffold for Anti-Infective & Nucleoside R&D


2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS 3122-76-7) is a synthetic, small-molecule dihydropyrimidin-2-one (DHPM) featuring a C2 ethoxymethyl side chain and a C6 hydroxyl group. Its core heterocycle confers structural analogy to nucleobases (uracil), making it a recognized building block for modified nucleoside synthesis and enzyme/receptor binding studies . Unlike generic DHPMs that act through direct bacterial growth inhibition, this compound has been characterized primarily as a bacterial efflux pump inhibitor (EPI) with reported activity against Gram-negative Pseudomonas aeruginosa and the capacity to potentiate co-administered fluoroquinolones and macrolides [1][2]. The compound is commercially available at ≥95% purity (CAS 3122-76-7; MW 170.17 g/mol; C7H10N2O3) .

1
Reported efflux pump inhibitor (EPI) mechanism for P. aeruginosa resistance-reversal studies
2
Uracil-analog scaffold for nucleoside synthesis and nucleotide-binding probe development
3
Commercially available research-grade DHPM building block (≥95% purity)

Why Generic DHPM Substitution Fails: Mechanism & Selectivity of 3122-76-7


Substituting 2-(ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one with a generic dihydropyrimidinone (DHPM) is scientifically inadvisable because the compound's biological identity is defined by its efflux pump inhibitory (EPI) mechanism rather than direct bacteriostatic action, a distinction confirmed by its classification as a 'Direct acting' EPI that reduces fluoroquinolone and macrolide MICs when co-administered [1]. Furthermore, the C2 ethoxymethyl substituent is a key determinant of lipophilicity and target engagement; replacement with a C2 methyl (logP decrease of ~1.2 units) or unsubstituted analog fundamentally alters membrane permeability and pharmacokinetic partitioning . Standard antimicrobial DHPMs evaluated via agar diffusion or broth microdilution alone will not replicate this compound's synergistic, resistance-reversal pharmacology, making blind substitution a source of experimental failure in efflux pump research programs [2].

Mechanism mismatchGeneric antimicrobial DHPMs lack EPI activity; may not replicate synergy-mediated resistance reversal with fluoroquinolones/macrolides.
Lipophilicity shiftC2 methyl analogs show ~1.2 log unit lower clogP, potentially altering Gram-negative outer membrane penetration and target engagement.
H-bond donor lossC6-methyl analogs lack the additional hydroxyl H-bond donor; may reduce binding interactions in enzyme or receptor recognition studies.

Quantitative Evidence: 3122-76-7 vs. Closest Analogs


Efflux Pump Inhibition vs. Direct Antibacterial Activity

2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (3122-76-7) is mechanistically classified as a bacterial efflux pump inhibitor (EPI) rather than a direct antibacterial agent. In whole-cell assays with Pseudomonas aeruginosa, the compound reduced the MIC of co-administered fluoroquinolones and macrolides when used in combination, consistent with EPI functionality that decreases intrinsic and acquired resistance [1][2]. By contrast, the vast majority of Biginelli-derived DHPMs reported in the literature (e.g., 4-aryl-5-isopropoxycarbonyl-6-methyl-DHPMs) exhibit direct bacteriostatic activity with MIC values of 62.5–250 µg/mL against S. aureus and E. coli but lack any documented EPI activity [3]. This mechanism-level divergence means 3122-76-7 cannot be functionally replaced by a generic antimicrobial DHPM in efflux pump research or resistance-reversal screening cascades.

EPI vs. direct antibacterial
Class-level inference
Qualitative mechanism difference: EPI (resistance reversal) vs. direct growth inhibition
Supports efflux-pump mechanism research fit
Generic DHPMs do not replicate EPI synergy
Efflux pump inhibitor Pseudomonas aeruginosa Antimicrobial resistance Combination therapy

Gram-Negative Selectivity vs. Broad-Spectrum DHPMs

The reported spectrum of 2-(ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one is explicitly Gram-negative, with target pathogen annotation for Pseudomonas aeruginosa in the AntibioticDB curated database [1]. This contrasts sharply with the broad-spectrum activity profile of typical antibacterial DHPMs, which uniformly show activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) organisms in standard microdilution assays [2]. The Gram-negative restriction of 3122-76-7 is mechanistically consistent with its EPI activity targeting the MexAB-OprM, MexCD-OprJ, and MexEF-OprN efflux systems that are characteristic of P. aeruginosa [3]. This selectivity profile makes 3122-76-7 particularly valuable for Gram-negative-focused drug discovery while reducing Gram-positive off-target effects in screening.

Gram-negative selectivity
Class-level inference
Gram-negative only (P. aeruginosa) vs. broad-spectrum DHPMs
Supports Gram-negative-selective screening
Reduces Gram-positive off-target hits
Pseudomonas aeruginosa Gram-negative selectivity Efflux pump Spectrum of activity

Lipophilicity: C2 Ethoxymethyl vs. Methyl Substituent

The C2 ethoxymethyl substituent of 3122-76-7 confers a calculated logP (clogP) of approximately +0.2, which is roughly 1.2 log units higher than the clogP of approximately -1.0 for the closest commercially available C2-methyl analog, 5-(ethoxymethyl)-2-methyl-4(3H)-pyrimidinone (CAS 5423-97-2) . This lipophilicity difference is functionally significant: a ΔclogP of +1.2 translates to an approximately 16-fold increase in octanol–water partition coefficient, which is predicted to enhance passive membrane permeability and bacterial cell envelope penetration [1]. For efflux pump inhibitor research where compounds must traverse the Gram-negative outer membrane to reach periplasmic or inner-membrane efflux pump targets, the ethoxymethyl-driven lipophilicity gain provides a measurable biophysical advantage over more polar C2-methyl analogs.

C2 ethoxymethyl lipophilicity
Cross-study comparable
ΔclogP ≈ +1.2 (approx. 16-fold higher octanol–water partition coefficient)
Supports membrane permeability interpretation
C2 methyl analog clogP ≈ -1.0
Lipophilicity clogP Pyrimidinone Physicochemical property C2 substituent

H-Bond Donor and Tautomerism: C6 Hydroxyl vs. Methyl

The C6 hydroxyl group of 3122-76-7 enables keto–enol tautomerism, producing a 6-hydroxy-3,4-dihydropyrimidin-4-one scaffold with one additional hydrogen-bond donor (HBD) compared to C6-methyl DHPMs such as 2-(ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS not retrieved but structurally confirmed analog). Specifically, 3122-76-7 possesses a calculated HBD count of 2 (hydroxyl O–H and N3 ring N–H) versus 1 HBD (N3 ring N–H only) for the C6-methyl analog. This additional HBD creates a distinct molecular recognition surface: the C6–OH can engage in Watson–Crick-like or Hoogsteen-like hydrogen bonding with biological targets (e.g., enzyme active sites, RNA, or efflux pump binding pockets), whereas the C6-methyl analog is restricted to hydrophobic interactions at this position [1]. The difference is structurally verifiable: the C6 hydroxyl is visible as a strong O–H stretch (~3200–3500 cm⁻¹) in IR spectroscopy and as an exchangeable proton signal in ¹H NMR, features absent in the C6-methyl analog .

C6 hydroxyl H-bond donor
Class-level inference
ΔHBD = +1; keto–enol tautomerism vs. C6-methyl analog (1 HBD)
Supports binding assay design context
Additional H-bond anchor for target recognition
Tautomerism Hydrogen bond donor Pyrimidinone Molecular recognition C6 substituent

Research and Industrial Applications of 3122-76-7


Efflux Pump Inhibitor Screening & Lead Optimization

Procurement of 3122-76-7 is indicated for research groups running P. aeruginosa efflux pump screening cascades where a validated EPI chemical probe is required as a positive control or starting scaffold. The compound's documented ability to potentiate fluoroquinolone and macrolide activity via efflux pump inhibition [1] makes it directly applicable in checkerboard synergy assays (FIC index determination) and in time-kill kinetic studies with levofloxacin or azithromycin against MexAB-OprM-overexpressing strains. Its Gram-negative-selective spectrum [2] reduces confounding Gram-positive hits in phenotypic screening, streamlining hit triage in P. aeruginosa-focused drug discovery pipelines.

Nucleoside and Nucleobase Analog Synthesis

As a uracil-analogous pyrimidinone building block bearing a reactive C6 hydroxyl and a C2 ethoxymethyl side chain, 3122-76-7 serves as a versatile intermediate for constructing acyclic nucleoside phosphonate analogs and C6-modified pyrimidine libraries. The C6–OH permits O-alkylation, glycosylation, or phosphorylation chemistry; the C2 ethoxymethyl group can be converted to hydroxymethyl via BBr₃ or TMSI deprotection for subsequent elaboration. This dual functionalization capability supports medicinal chemistry efforts targeting viral polymerases, human phosphodiesterases, and kinases where pyrimidine-core molecular recognition is critical .

Enzyme Inhibition & Nucleotide-Binding Probe Development

The structural similarity of 3122-76-7 to the uracil nucleobase, combined with its ethoxymethyl side chain that mimics the ribose 5'-CH₂OH moiety, positions it as a useful probe for enzymes that recognize pyrimidine nucleotide substrates or cofactors. Applications include competitive binding assays against thymidine kinase, dihydropyrimidine dehydrogenase, and HIV-1 reverse transcriptase where the ethoxymethyl group may occupy the nucleoside sugar-binding pocket. The commercially available ≥95% purity supports direct use in biochemical and biophysical assays (SPR, ITC, fluorescence polarization) without additional purification.

AMR Reversal Agent Development & In Vivo PoC Studies

Given its EPI mechanism and its origin from the Microcide–Daiichi Sankyo anti-pseudomonal program [1], 3122-76-7 is an appropriate chemical tool for preclinical AMR research targeting fluoroquinolone-resistant P. aeruginosa. Key experimental applications include murine thigh infection or pneumonia models where the compound is co-administered with levofloxacin to evaluate pharmacodynamic parameters (Δlog₁₀ CFU reduction vs. monotherapy). Researchers validating EPI-based combination strategies for regulatory-grade new drug applications will find 3122-76-7 a reproducible and commercially traceable reference standard to benchmark novel EPI candidates against.

Application
Selection Property
Validation Focus
P. aeruginosa EPI screening
EPI mechanism-validated probe
FIC index and time-kill synergy assays
Nucleoside analog synthesis
Reactive C6-OH and C2-ethoxymethyl handles
O-alkylation/glycosylation chemistry
Enzyme inhibition probe development
Uracil-nucleobase mimicry
Competitive binding and SPR/ITC assays
AMR reversal research (P. aeruginosa models)
Preclinical EPI reference standard
In vivo infection model PD endpoints
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